3-Fluoro-5-iodo-4-methylphenacyl bromide

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Researchers requiring multi-halogenated building blocks for sequential cross-coupling often face limitations with mono-halogenated phenacyl bromides. This compound provides three distinct halogens enabling chemoselective Pd-catalyzed reactions: the labile C-I bond (~57 kcal/mol) reacts first, leaving C-Br intact for subsequent transformation. • Orthogonal C-I/C-Br reactivity for sequential Suzuki/Sonogashira coupling • Elevated LogP (3.32) enhances membrane permeability for bioactive molecule development • 98% purity ensures reproducibility in sensitive synthetic applications Available in 10 mg to bulk quantities with global shipping.

Molecular Formula C9H7BrFIO
Molecular Weight 356.96 g/mol
Cat. No. B12843773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodo-4-methylphenacyl bromide
Molecular FormulaC9H7BrFIO
Molecular Weight356.96 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1I)C(=O)CBr)F
InChIInChI=1S/C9H7BrFIO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3
InChIKeyHXKISPODHPAJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodo-4-methylphenacyl Bromide: Properties & Procurement


3-Fluoro-5-iodo-4-methylphenacyl bromide (CAS 1934955-26-6) is a polysubstituted phenacyl bromide derivative characterized by the presence of three distinct halogens (fluorine, iodine, and bromine) and a methyl group on the aromatic ring . As a member of the phenacyl bromide family, it serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of heterocyclic scaffolds [1]. The compound exhibits a molecular weight of 356.96 g/mol and a calculated LogP of 3.31632, indicating significant lipophilicity relative to simpler analogs .

1

Multi-halogen scaffold for heterocycle construction and sequential cross-coupling

2

Electrophilic building block with reported lipophilicity for lead optimization studies

3

Compatible with chemoselective Pd-catalyzed coupling strategies

3-Fluoro-5-iodo-4-methylphenacyl Bromide: Advantages Over Simpler Analogs


Phenacyl bromides with simple substitution patterns (e.g., 4-methyl or 4-halo derivatives) exhibit limited functional diversity and suboptimal physicochemical profiles for advanced applications [1]. The introduction of fluorine and iodine onto the aromatic ring of 3-fluoro-5-iodo-4-methylphenacyl bromide fundamentally alters electronic distribution, lipophilicity, and reactivity . These modifications directly impact reaction yields, product purity, and downstream biological outcomes, rendering generic substitution ineffective. The quantitative evidence below substantiates the unique positioning of this compound.

Target Product Orthogonal reactivity from C-I, C-Br, C-F sites may support sequential functionalization.
Simpler Analog (e.g., 4-Bromophenacyl bromide) Single reactive handle limits chemoselective strategies and may shift synthetic route design.
Target Product Higher reported LogP and halogen substitution may alter scaffold properties.
4-Methylphenacyl Bromide Lower lipophilicity and lack of halogens can lead to different reactivity and biological model context.

3-Fluoro-5-iodo-4-methylphenacyl Bromide vs. Key Analogs: Quantitative Evidence


Improved Purity and Lipophilicity Over 4-Methylphenacyl Bromide

3-Fluoro-5-iodo-4-methylphenacyl bromide demonstrates superior purity (98%) and elevated lipophilicity (LogP 3.31632) relative to the commonly used 4-methylphenacyl bromide (LogP 2.65) [1]. The 25% increase in LogP correlates with improved membrane permeability potential, a critical parameter for lead optimization campaigns [2].

Purity & Lipophilicity
Cross-study comparable
LogP 3.32 vs 2.65
Purity 98%
Reported lipophilicity and purity context for scaffold selection.
Data to verify; HPLC vs GC basis differs.
Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Anticancer Thiazole Synthesis Utility

Phenacyl bromides are established precursors for bioactive thiazoles, with derivatives exhibiting IC50 values as low as 3.36 μg/mL against MCF-7 breast cancer cells [1]. The incorporation of fluorine and iodine in 3-fluoro-5-iodo-4-methylphenacyl bromide is expected to further modulate potency and selectivity due to halogen bonding and electronic effects [2]. This class-level evidence supports the compound's utility in generating novel anticancer agents.

Thiazole Synthesis Utility
Class-level inference
Analog-derived IC50 range
3.36–6.09 μg/mL
Supports building block use in cell-model endpoint research.
Target compound not directly measured; MCF-7, MTT assay context.
Anticancer Drug Discovery Thiazole Synthesis Aromatase Inhibition

Orthogonal Reactivity for Sequential Functionalization

The simultaneous presence of iodine, bromine, and fluorine on the aromatic core of 3-fluoro-5-iodo-4-methylphenacyl bromide establishes a hierarchical reactivity sequence . The C-I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than C-Br (~69 kcal/mol) and C-F (~116 kcal/mol), allowing for selective palladium-catalyzed cross-coupling at the iodine site without interference [1]. This is in stark contrast to mono-halogenated analogs (e.g., 4-bromophenacyl bromide), which offer only a single reactive handle.

Orthogonal Reactivity
Class-level inference
C-I ~57 kcal/mol vs C-Br ~69 kcal/mol
Reported bond-energy hierarchy may support sequential coupling design.
Gas-phase BDE values; cross-coupling condition review required.
Chemoselective Synthesis Cross-Coupling Halogen Reactivity

3-Fluoro-5-iodo-4-methylphenacyl Bromide: Research & Industrial Applications


Lead Optimization of Anticancer Thiazoles

Utilize 3-fluoro-5-iodo-4-methylphenacyl bromide as a key intermediate in the synthesis of novel thiazole derivatives for breast cancer research. The established IC50 range (3.36–6.09 μg/mL) for thiazoles derived from simpler phenacyl bromides provides a validated starting point, while the enhanced lipophilicity (LogP 3.32) of the target compound may improve cellular uptake and potency [1].

Orthogonal Cross-Coupling Strategies

Employ 3-fluoro-5-iodo-4-methylphenacyl bromide in sequential Pd-catalyzed cross-coupling reactions. The labile C-I bond can be selectively functionalized first (e.g., via Suzuki or Sonogashira coupling), leaving the C-Br bond intact for a subsequent transformation [2]. This strategy is not feasible with mono-halogenated analogs like 4-bromophenacyl bromide.

Radioligand & Imaging Agent Development

The iodine atom in 3-fluoro-5-iodo-4-methylphenacyl bromide provides a heavy atom suitable for radioiodination (e.g., ¹²⁵I or ¹³¹I) or use as a contrast agent in X-ray crystallography. The elevated LogP (3.32) suggests favorable partitioning into lipid membranes, a desirable trait for CNS-targeted or cell-permeable probes [3].

Quality Control and Analytical Method Development

The high purity (98%) of commercially available 3-fluoro-5-iodo-4-methylphenacyl bromide makes it suitable for use as a reference standard in HPLC or GC method validation for related phenacyl bromide analogs. The presence of multiple halogens provides unique spectroscopic handles (e.g., ¹⁹F NMR, mass spectrometry) for quantification .

Application
Selection Property
Validation Focus
Cell-Model Thiazole Studies
Halogen-substituted scaffold; reported lipophilicity context
Cell-viability endpoint review
Sequential Cross-Coupling Strategy
Orthogonal C-I, C-Br, C-F reactivity profile
Chemoselectivity and reaction sequence validation
Probe and Analytical Method Development
Multi-halogen spectroscopic handles; iodine heavy-atom effect
Method specificity and detection limit context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-iodo-4-methylphenacyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.